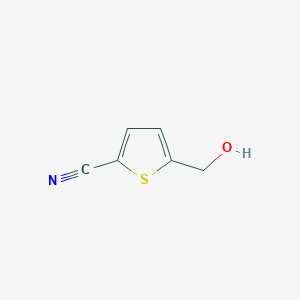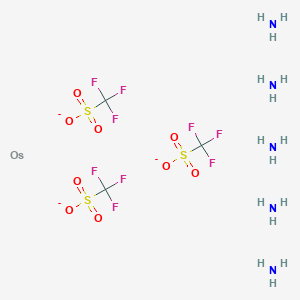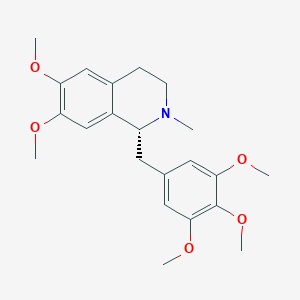
5-(Hydroxymethyl)thiophene-2-carbonitrile
概要
説明
5-(Hydroxymethyl)thiophene-2-carbonitrile is an organic compound characterized by a thiophene ring substituted with a hydroxymethyl group at the 5-position and a cyano group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting from Thiophene-2-carbonitrile: The hydroxymethylation of thiophene-2-carbonitrile can be achieved using formaldehyde in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions.
From Thiophene-2-carboxaldehyde: Another approach involves the conversion of thiophene-2-carboxaldehyde to the corresponding nitrile followed by hydroxymethylation. This method often requires the use of ammonia or an ammonium salt as the nitrile source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 5-(hydroxymethyl)thiophene-2-amine.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst are common methods for reduction.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions, often requiring a base to deprotonate the hydroxymethyl group.
Major Products Formed:
Thiophene-2-carboxylic Acid: Formed by oxidation of the cyano group.
5-(Hydroxymethyl)thiophene-2-amine: Resulting from the reduction of the cyano group.
Substituted Derivatives: Various nucleophiles can replace the hydroxymethyl group, leading to a diverse array of products.
科学的研究の応用
Chemistry: 5-(Hydroxymethyl)thiophene-2-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and electronic devices.
作用機序
The mechanism by which 5-(Hydroxymethyl)thiophene-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to enzymes or receptors, leading to downstream effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
5-(Hydroxymethyl)furfural: A structurally related compound with applications in food chemistry and as a chemical intermediate.
Thiophene-2-carboxylic Acid: A derivative with different functional groups, used in various chemical syntheses.
Thiophene-2-carbonitrile: The parent compound without the hydroxymethyl group, used in different chemical reactions.
This comprehensive overview highlights the significance of 5-(Hydroxymethyl)thiophene-2-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
5-(hydroxymethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJYXNQPRQFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442328 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172349-09-6 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)






![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)


